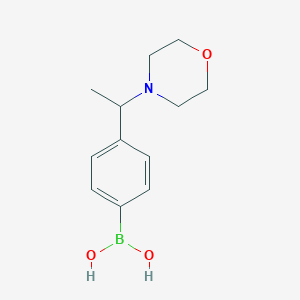

(4-(1-Morpholinoethyl)phenyl)boronic acid

Description

BenchChem offers high-quality (4-(1-Morpholinoethyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-Morpholinoethyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(1-morpholin-4-ylethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO3/c1-10(14-6-8-17-9-7-14)11-2-4-12(5-3-11)13(15)16/h2-5,10,15-16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTTWASDXFJMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of (4-(1-Morpholinoethyl)phenyl)boronic Acid

This guide provides a comprehensive overview of (4-(1-Morpholinoethyl)phenyl)boronic acid, a valuable building block in modern medicinal chemistry. We will delve into a robust synthetic pathway, rigorous characterization techniques, and the strategic application of this reagent in drug discovery, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

Boronic acids and their derivatives are indispensable tools in contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceuticals.

(4-(1-Morpholinoethyl)phenyl)boronic acid is a particularly noteworthy reagent. It combines the versatile reactivity of the arylboronic acid moiety with a morpholinoethyl side chain. The morpholine group is a privileged scaffold in drug design, often introduced to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles by acting as a hydrogen bond acceptor. The presence of this functional group makes the parent boronic acid an attractive intermediate for creating diverse libraries of compounds with potential therapeutic value.[2][3]

Synthesis and Purification: A Validated Pathway

The synthesis of arylboronic acids typically involves the reaction of an organometallic species, such as a Grignard reagent, with a borate ester, followed by aqueous workup.[4][5] The following protocol details a reliable, multi-step synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid starting from commercially available 4-bromoacetophenone.

Synthetic Scheme Overview

The overall transformation involves a reductive amination to install the morpholine moiety, followed by a lithium-halogen exchange and subsequent borylation.

Caption: Synthetic route to (4-(1-Morpholinoethyl)phenyl)boronic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(1-(4-Bromophenyl)ethyl)morpholine

-

To a solution of 4-bromoacetophenone (1.0 eq) in 1,2-dichloroethane (0.5 M), add morpholine (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The choice of this mild reducing agent is critical to prevent reduction of the aryl bromide.

-

Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the layers and extract the aqueous phase with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired intermediate as a colorless oil or white solid.

Step 2: Synthesis of (4-(1-Morpholinoethyl)phenyl)boronic acid

-

Dissolve 4-(1-(4-bromophenyl)ethyl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The formation of the aryllithium species is typically rapid.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. The use of triisopropyl borate over trimethyl borate can often lead to cleaner reactions and higher yields.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 1-2.

-

Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

The product can then be isolated and purified as described in the following section.

Purification Strategy

The purification of arylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic character.[6] A robust method involves acid-base extraction.

-

After the acidic quench, adjust the pH of the aqueous layer to ~6-7 with a saturated NaHCO₃ solution. This pH minimizes the rate of protodeboronation.[7]

-

Wash the aqueous layer with diethyl ether or ethyl acetate to remove non-polar, non-basic organic impurities.

-

Adjust the pH of the aqueous layer to approximately 9-10 with 1 M sodium hydroxide (NaOH). This converts the boronic acid to its water-soluble boronate salt.

-

Wash the basic aqueous layer again with diethyl ether to remove any remaining neutral or basic impurities.

-

Carefully re-acidify the aqueous layer to pH ~2-3 with 1 M HCl. The pure (4-(1-Morpholinoethyl)phenyl)boronic acid should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water and a minimal amount of cold diethyl ether, and dry under high vacuum. Recrystallization from an appropriate solvent system (e.g., water/isopropanol) can be performed for further purification if necessary.[8]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the final compound.

Caption: A standard workflow for the characterization of the title compound.

Spectroscopic and Physical Data

The following table summarizes the expected characterization data for (4-(1-Morpholinoethyl)phenyl)boronic acid.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | ~8.0-7.8 (d, 2H, Ar-H ortho to B(OH)₂), ~7.4-7.2 (d, 2H, Ar-H meta to B(OH)₂), ~3.7-3.5 (m, 4H, morpholine -OCH₂-), ~3.5-3.3 (q, 1H, Ar-CH-), ~2.6-2.4 (m, 4H, morpholine -NCH₂-), ~1.4-1.3 (d, 3H, -CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~145-135 (Ar-C), ~135.0 (Ar-C ortho to B(OH)₂), ~128.0 (Ar-C meta to B(OH)₂), ~67.0 (-OCH₂-), ~60-55 (Ar-CH-), ~54.0 (-NCH₂-), ~22.0 (-CH₃). Note: The carbon attached to boron may not be observed due to quadrupolar relaxation. |

| Mass Spec. | m/z (ESI+) | Expected [M+H]⁺ = 236.14 |

| Molecular Formula | - | C₁₂H₁₈BNO₃ |

| Molecular Weight | - | 235.09 g/mol [9] |

| Appearance | - | White to off-white solid |

| Melting Point | - | >200 °C (with decomposition) |

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of (4-(1-Morpholinoethyl)phenyl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed process allows for the efficient formation of a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or heteroaryl halide/triflate, providing access to complex biaryl structures.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11][12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (as a boronate species) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Coupling with an Aryl Bromide

-

In a reaction vessel, combine (4-(1-Morpholinoethyl)phenyl)boronic acid (1.2 eq), the desired aryl bromide (Ar-Br, 1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a more modern catalyst system like Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos).

-

Purge the vessel with an inert gas (Argon).

-

Add a deoxygenated solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).[11]

-

Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

Conclusion

(4-(1-Morpholinoethyl)phenyl)boronic acid stands out as a highly versatile and valuable reagent for researchers in drug development. Its synthesis is achievable through a logical and scalable sequence of reactions. Proper purification and rigorous characterization are paramount to ensure its quality and performance in subsequent applications. Its utility in the Suzuki-Miyaura coupling provides a direct and efficient route to novel biaryl compounds containing a key pharmacokinetic modulator, accelerating the discovery of new therapeutic agents.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

-

DRUG REGULATORY AFFAIRS INTERNATIONAL. Arylboronic Acids. [Link]

- Google Patents.

-

ResearchGate. How to purify boronic acids/boronate esters? [Link]

-

ResearchGate. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

-

PubChem. 4-(Morpholinomethyl)phenylboronic acid. [Link]

-

Seedion. (4-(1-Morpholinoethyl)phenyl)boronic acid. [Link]

-

National Institutes of Health. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]

-

Wikipedia. Phenylboronic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ChemUniverse. (4-(1-MORPHOLINOETHYL)PHENYL)BORONIC ACID HYDROCHLORIDE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 8. researchgate.net [researchgate.net]

- 9. (4-(1-Morpholinoethyl)phenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. chemrxiv.org [chemrxiv.org]

A Senior Application Scientist's Guide to the Structural Characterization of (4-(1-Morpholinoethyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Predicted Spectral Properties

A robust analytical workflow begins with a theoretical prediction of the expected spectral data based on the known molecular structure. This creates a foundational hypothesis that experimental data will either confirm or refute.

Molecular Formula: C₁₂H₁₈BNO₃[2] Molecular Weight: 235.09 g/mol

The structure can be deconstructed into three key regions for analysis:

-

The p-Disubstituted Aromatic Ring: A benzene ring with substituents at positions 1 and 4.

-

The Boronic Acid Group: A -B(OH)₂ functional group directly attached to the aromatic ring.

-

The 1-Morpholinoethyl Side Chain: An ethyl group at position 4 of the ring, with a morpholine ring attached to its first carbon (the benzylic position).

Below is the annotated structure with predicted NMR assignments that will be discussed in detail.

Diagram: Predicted NMR Assignments for (4-(1-Morpholinoethyl)phenyl)boronic acid

Caption: Molecular structure with atom numbering for NMR assignment.

Experimental Protocols for Data Acquisition

The following protocols are designed to be self-validating. Each step is chosen to maximize data quality and provide a clear, interpretable result that corroborates the findings from the other techniques.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecule and confirm its elemental composition. HRMS is capable of mass accuracy at the sub-parts-per-million (ppm) level, which is essential for discriminating between molecules with similar nominal masses.[3]

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) Electrospray ionization (ESI) is the method of choice for this molecule due to its polarity and non-volatile nature, making it amenable to forming gas-phase ions from a solution.[4][5]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~1 mg of (4-(1-Morpholinoethyl)phenyl)boronic acid in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to the analysis to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Ionization Mode: Operate in positive ion mode. The morpholine nitrogen is a basic site that will readily accept a proton to form the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. The high resolving power of a TOF or Orbitrap analyzer will allow for the separation of ions with very similar mass-to-charge ratios.[6][7]

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule by probing their characteristic vibrational frequencies.[8]

Methodology: ATR-FTIR ATR is a rapid and convenient technique requiring minimal sample preparation, making it ideal for solid or powder samples.

Step-by-Step Protocol:

-

Background Scan: With the ATR crystal clean, perform a background scan to capture the spectrum of the ambient environment (e.g., CO₂, water vapor). This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid (4-(1-Morpholinoethyl)phenyl)boronic acid powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal.

-

Data Acquisition: Co-add a minimum of 32 scans over the range of 4000-600 cm⁻¹ to achieve a high signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the precise connectivity and chemical environment of every proton and carbon atom in the molecule.

Methodology: ¹H and ¹³C NMR in Solution NMR provides the most detailed structural information. The choice of solvent is critical; Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar compound and its tendency to slow the exchange of the acidic B(OH)₂ protons, potentially allowing for their observation.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire data on a spectrometer operating at a frequency of 400 MHz or higher.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a sufficient number of scans (typically 8-16) to obtain good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum on the same sample.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation and Structural Validation

This section outlines the expected results from each experiment and describes how they collectively build an unassailable case for the compound's structure.

HRMS Analysis

The primary goal is to find the protonated molecular ion, [M+H]⁺.

-

Calculated Exact Mass for [C₁₂H₁₉BNO₃]⁺: 236.1452

-

Expected Result: The HRMS spectrum should display a prominent ion with an m/z value matching 236.1452 within a narrow error margin (typically < 5 ppm). This single data point provides powerful confirmation of the elemental formula C₁₂H₁₈BNO₃.

IR Spectrum Analysis

The IR spectrum will confirm the presence of the key functional groups. The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[9]

| Predicted IR Data Summary | |

| Wavenumber (cm⁻¹) | Assignment and Rationale |

| 3400 - 3200 (broad) | O-H Stretch: Characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[10] |

| 3050 - 3000 | Aromatic C-H Stretch: From the sp² C-H bonds on the benzene ring.[11] |

| 2980 - 2800 | Aliphatic C-H Stretch: From the sp³ C-H bonds of the ethyl and morpholine groups. |

| 1610, 1500 | Aromatic C=C Stretch: Vibrations of the benzene ring skeleton.[12] |

| ~1350 | B-O Stretch: A key vibration associated with the boronic acid functional group.[13] |

| ~1115 | C-O-C Stretch: A strong, characteristic absorption for the ether linkage in the morpholine ring. |

NMR Spectra Analysis

NMR data provides the definitive map of the molecule's carbon-hydrogen framework. Chemical shifts are predicted relative to tetramethylsilane (TMS) at 0 ppm. Various online tools and databases can assist in predicting these shifts.[14][15][16][17][18]

¹H NMR Spectrum (Predicted, in DMSO-d₆)

| Predicted ¹H NMR Data | ||||

| Assignment (See Diagram) | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |

| H-8 | ~8.0 | Singlet (broad) | 2H | The two acidic protons on the boronic acid. Often broad and may exchange with residual water in the solvent. |

| H-2, H-6 | ~7.8 | Doublet | 2H | Aromatic protons ortho to the boronic acid group, deshielded. |

| H-3, H-5 | ~7.4 | Doublet | 2H | Aromatic protons meta to the boronic acid group. |

| H-7 | ~3.5 | Quartet | 1H | The benzylic proton, split by the three methyl protons (H-9). |

| H-10, H-14 | ~3.6 | Triplet | 4H | Morpholine protons adjacent to the oxygen, deshielded. |

| H-11, H-13 | ~2.4 | Triplet | 4H | Morpholine protons adjacent to the nitrogen. |

| H-9 | ~1.4 | Doublet | 3H | Methyl protons, split by the single benzylic proton (H-7). |

¹³C NMR Spectrum (Predicted, in DMSO-d₆)

| Predicted ¹³C NMR Data | |

| Assignment (See Diagram) | Predicted Shift (ppm) |

| C-4 | ~145 |

| C-1 | ~135 (often weak or unobserved) |

| C-2, C-6 | ~134 |

| C-3, C-5 | ~128 |

| C-10, C-14 | ~66 |

| C-7 | ~65 |

| C-11, C-13 | ~53 |

| C-9 | ~20 |

The Self-Validating Workflow: A Synthesis of Results

Diagram: Analytical Workflow for Structural Elucidation

Caption: A workflow diagram illustrating the synergy between analytical techniques.

-

HRMS confirms the elemental formula is C₁₂H₁₈BNO₃.

-

FTIR confirms the presence of the essential O-H (boronic acid), aromatic C=C, and C-O-C (morpholine) functional groups predicted by that formula.

-

NMR then provides the definitive blueprint, showing the exact placement and connectivity of these pieces: a 1,4-disubstituted benzene ring, an ethyl linker with a methyl group and a methine proton, and a morpholine ring. The integration values in the ¹H NMR must account for all 18 protons, and the number of signals in the ¹³C NMR must match the number of unique carbons.

When the data from all three experiments align with the predicted values, the structure of (4-(1-Morpholinoethyl)phenyl)boronic acid is confirmed with the highest degree of scientific confidence.

References

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved January 20, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 20, 2026, from [Link]

-

Mestrelab. (n.d.). Download NMR Predict. Retrieved January 20, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 20, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 4-((Morpholino)methyl)phenylboronic acid pinacol ester. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 20, 2026, from [Link]

-

University of Rostock. (n.d.). High resolution mass spectrometry. Analytische Chemie. Retrieved January 20, 2026, from [Link]

-

Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometers. PubMed. Retrieved January 20, 2026, from [Link]

-

AZoLifeSciences. (2023, May 18). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. Retrieved January 20, 2026, from [Link]

-

LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 20, 2026, from [Link]

-

Hiragana, K. (2025). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Mass Spectrometry & Purification Techniques, 11, 286. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Zhang, H., et al. (2010). Mass spectrometric analysis for organic boron compounds. ResearchGate. Retrieved January 20, 2026, from [Link]

-

ChemUniverse. (n.d.). (4-(1-MORPHOLINOETHYL)PHENYL)BORONIC ACID HYDROCHLORIDE [P89785]. Retrieved January 20, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved January 20, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (4-(1-MORPHOLINOETHYL)PHENYL)BORONIC ACID HYDROCHLORIDE [P89785] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. longdom.org [longdom.org]

- 4. azolifesciences.com [azolifesciences.com]

- 5. researchgate.net [researchgate.net]

- 6. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]

- 7. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 13. researchgate.net [researchgate.net]

- 14. CASPRE [caspre.ca]

- 15. docs.chemaxon.com [docs.chemaxon.com]

- 16. Visualizer loader [nmrdb.org]

- 17. PROSPRE [prospre.ca]

- 18. Visualizer loader [nmrdb.org]

The Strategic Convergence of Morpholine and Boronic Acid Moieties: A Technical Guide to a New Frontier in Medicinal Chemistry

Introduction: Unifying Privileged Scaffolds for Enhanced Therapeutic Potential

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a perpetual endeavor. Medicinal chemists often draw upon a repertoire of "privileged structures" – molecular scaffolds that are capable of binding to multiple biological targets. This guide delves into the synergistic potential of combining two such powerful moieties: the morpholine ring and the boronic acid functional group.

The morpholine heterocycle is a mainstay in medicinal chemistry, lauded for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates.[1][2][3] Its presence in numerous approved drugs is a testament to its utility in fine-tuning molecular characteristics for optimal therapeutic performance.[4] Concurrently, the boronic acid group has emerged as a formidable pharmacophore, most notably for its role as a transition-state analogue inhibitor of serine and threonine proteases.[5][6][7] The landmark approval of the proteasome inhibitor Bortezomib validated the therapeutic utility of boronic acids and catalyzed a surge in the development of boron-containing drugs.[8][9]

This technical guide will provide an in-depth exploration of the potential applications of morpholine-containing boronic acids in medicinal chemistry. We will examine the synthetic strategies for accessing these hybrid molecules, discuss their potential as enzyme inhibitors and chemical probes, and present a forward-looking perspective on their role in the future of drug development.

The Rationale for Convergence: A Symphony of Physicochemical and Pharmacological Advantages

The strategic incorporation of a morpholine moiety into a boronic acid-based drug candidate is underpinned by a compelling scientific rationale. The morpholine ring, with its ether oxygen and tertiary amine, can significantly influence a molecule's properties in several beneficial ways:

-

Enhanced Solubility and Reduced Lipophilicity: The polar nature of the morpholine ring can improve the aqueous solubility of a compound, a critical factor for oral bioavailability and formulation development.[4]

-

Improved Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer plasma half-life and improved pharmacokinetic profile.[4]

-

Favorable pKa Modulation: The nitrogen atom in the morpholine ring has a pKa that is often in a physiologically relevant range, allowing for modulation of a compound's ionization state and its interaction with biological targets.[3]

-

Scaffold for Molecular Elaboration: The morpholine ring provides a rigid and synthetically tractable scaffold from which to project substituents into specific binding pockets of a target protein.[10]

When these advantages are combined with the unique reactivity of the boronic acid group – its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites – the potential for creating highly potent and selective drug candidates becomes apparent.[6][11]

Synthetic Strategies: Forging the Morpholine-Boronic Acid Linkage

The synthesis of morpholine-containing boronic acids can be approached through several strategic pathways. The choice of route will depend on the desired substitution pattern and the overall complexity of the target molecule.

One-Pot, Four-Component Synthesis of 2-Aminomorpholine Derivatives

A highly efficient method for the synthesis of morpholine derivatives involves a one-pot, four-component reaction of a β-amino alcohol, glyoxal, a boronic acid, and an isocyanide. This approach allows for the rapid generation of a library of substituted 2-aminomorpholines with diverse functionalities.[12]

Experimental Protocol: One-Pot Synthesis of a Morpholine-Containing Boronic Acid Precursor [12]

-

Reaction Setup: To a solution of 2-aminoethanol (1.0 mmol) in methanol (5 mL) is added 3-formylphenylboronic acid (1.0 mmol).

-

Addition of Glyoxal: A 40% aqueous solution of glyoxal (1.0 mmol) is added dropwise to the reaction mixture at room temperature.

-

Addition of Isocyanide: Tert-butyl isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.

-

Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-(tert-butylamino)-N-(3-(dihydroxyboraneyl)benzyl)morpholine-3-carboxamide.

This protocol provides a versatile starting point for the synthesis of more complex morpholine-containing boronic acids. The resulting molecule can be further modified at the boronic acid, the morpholine ring, or the amide functionality.

Diagram: Synthetic Workflow for Morpholine-Containing Boronic Acids

Caption: A generalized workflow for the synthesis of morpholine-containing boronic acid drug candidates.

Potential Therapeutic Applications

The unique combination of a morpholine ring and a boronic acid functional group opens up a wide range of potential therapeutic applications.

Enzyme Inhibition: Targeting Proteasomes and Serine Proteases

The primary application of boronic acids in medicine has been as inhibitors of proteases.[5][6] The incorporation of a morpholine moiety can enhance the drug-like properties of these inhibitors.

-

Proteasome Inhibitors for Oncology: The proteasome is a key target in cancer therapy, and boronic acid-based inhibitors like Bortezomib are clinically effective.[8][9] A morpholine-containing boronic acid could exhibit improved solubility and a more favorable pharmacokinetic profile, potentially leading to an oral proteasome inhibitor with a better therapeutic window.[9]

-

Serine Protease Inhibitors for Inflammatory and Infectious Diseases: Serine proteases play crucial roles in a variety of pathological processes, including inflammation, coagulation, and viral replication.[13] A morpholine-containing boronic acid could be designed to target specific serine proteases with high affinity and selectivity, offering potential treatments for diseases such as arthritis, thrombosis, and hepatitis C.[14]

Chemical Probes for Target Identification and Validation

Boronic acids can also be utilized as chemical probes to study the function of enzymes and other proteins.[15] Their ability to form reversible covalent bonds makes them ideal for activity-based protein profiling and target identification. The addition of a morpholine ring can improve the cell permeability and overall utility of these probes in a biological setting.

Structure-Activity Relationship (SAR) Considerations

The development of potent and selective morpholine-containing boronic acid inhibitors will rely on a thorough understanding of their structure-activity relationships.

| Moiety | Position of Substitution | Potential Impact on Activity and Properties |

| Morpholine Ring | C-2, C-3, C-5, C-6 | Can influence binding to the target protein and modulate physicochemical properties. |

| N-4 | A key point for attaching linkers or other functional groups to explore different binding pockets. | |

| Linker | Between morpholine and boronic acid | The length and nature of the linker can significantly affect potency and selectivity. |

| Boronic Acid | Aryl or alkyl | The electronic properties of the group attached to the boron atom can influence its reactivity and binding affinity. |

Table 1: Key Structural Features for SAR Studies of Morpholine-Containing Boronic Acids.

Diagram: Mechanism of Proteasome Inhibition

Caption: The proposed mechanism of action for a morpholine-containing boronic acid as a proteasome inhibitor.

Future Perspectives and Conclusion

The convergence of morpholine and boronic acid functionalities represents a promising, yet largely unexplored, area of medicinal chemistry. The well-established benefits of the morpholine ring in enhancing drug-like properties, combined with the proven efficacy of boronic acids as enzyme inhibitors, provides a strong rationale for the continued investigation of these hybrid molecules.

Future research in this area should focus on:

-

Expansion of Synthetic Methodologies: The development of new and efficient synthetic routes to access a wider range of structurally diverse morpholine-containing boronic acids.

-

Systematic SAR Studies: The comprehensive evaluation of these compounds against various enzyme targets to elucidate clear structure-activity relationships.

-

In-depth Pharmacokinetic and Pharmacodynamic Profiling: The thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their potential for clinical development.

References

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

-

Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. (URL: [Link])

-

Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. (URL: [Link])

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (URL: [Link])

-

Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. (URL: [Link])

-

Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. (URL: [Link])

-

A New Strategy for the Synthesis of Substituted Morpholines. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (URL: [Link])

-

Figure 2. Various approaches for synthesis of morpholine The various... (URL: [Link])

-

Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. (URL: [Link])

-

Proteasome Inhibitors: Harnessing Proteostasis to Combat Disease. (URL: [Link])

-

(PDF) Introduction to the Therapeutic Potential of Boronic Acid Derivatives. (URL: [Link])

-

Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (URL: [Link])

-

Design and discovery of boronic acid drugs. (URL: [Link])

-

Pharmacological profile of morpholine and its derivatives Several... (URL: [Link])

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (URL: [Link])

-

Proteasome inhibition by bortezomib. Bortezomib is a modified... (URL: [Link])

-

Morpholine synthesis. (URL: [Link])

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. (URL: [Link])

-

(PDF) Morpholines. Synthesis and Biological Activity. (URL: [Link])

-

Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (URL: [Link])

-

Introduction to the Therapeutic Potential of Boronic Acid Derivatives. (URL: [Link])

-

Biomedical applications of boronic acid polymers. (URL: [Link])

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (URL: [Link])

-

Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies. (URL: [Link])

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (URL: [Link])

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (URL: [Link])

-

Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (URL: [Link])

-

Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (URL: [Link])

-

Phenylboronic Acid-polymers for Biomedical Applications. (URL: [Link])

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Versatile Role of Substituted Phenylboronic Acids in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted phenylboronic acids have emerged from relative obscurity to become indispensable reagents in the synthetic chemist's toolbox. Their unique reactivity, stability, and functional group tolerance have positioned them as key building blocks in a vast array of organic transformations, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of substituted phenylboronic acids. It is designed for researchers, scientists, and drug development professionals, offering not only a review of fundamental principles but also practical, field-proven insights into their use in complex molecular synthesis. We will delve into the nuances of their application in carbon-carbon and carbon-heteroatom bond formation, their strategic use as protecting groups, and their burgeoning role in the development of sophisticated chemosensors and targeted therapeutics.

Introduction: The Rise of a Powerhouse Reagent

Phenylboronic acids, characterized by a boronic acid moiety (-B(OH)₂) attached to a phenyl ring, are generally stable, crystalline solids that are amenable to a wide range of reaction conditions.[1] Their utility stems from the unique electronic nature of the boron atom, which possesses a vacant p-orbital, rendering it a mild Lewis acid. This Lewis acidity is central to their reactivity and can be finely tuned by the electronic nature of the substituents on the phenyl ring. The explosion of research and applications involving boronic acids in the last two decades is a testament to their versatility and reliability in constructing complex molecular architectures, a critical aspect of modern drug discovery and materials science.[2]

The significance of substituted phenylboronic acids is underscored by their role in the synthesis of numerous approved pharmaceuticals.[1][3] For instance, the proteasome inhibitor bortezomib (Velcade®), a cornerstone in the treatment of multiple myeloma, and the β-lactamase inhibitor vaborbactam, are just two examples of drugs whose synthesis relies on boronic acid chemistry.[3][4] This guide will provide a comprehensive overview of the key aspects of substituted phenylboronic acids, from their fundamental properties to their most advanced applications.

The Influence of Substituents: A Tale of Reactivity and Acidity

The true power of phenylboronic acids lies in the ability to modulate their properties through the introduction of substituents on the phenyl ring. These substituents exert profound effects on both the acidity of the boronic acid and its reactivity in various chemical transformations.

Electronic Effects on Acidity (pKa)

The boronic acid moiety is a Lewis acid, and its acidity (pKa) is a critical parameter influencing its behavior in solution and its reactivity. Electron-withdrawing groups (EWGs) increase the Lewis acidity of the boron center by stabilizing the resulting boronate anion, leading to a lower pKa value. Conversely, electron-donating groups (EDGs) decrease acidity, resulting in a higher pKa.[5] This tunability is crucial for applications such as carbohydrate sensing, where the binding affinity is pH-dependent.

| Substituent (Position) | pKa |

| 4-OCH₃ | 9.25 |

| 4-CH₃ | ~8.9 |

| H | 8.83 |

| 4-F | 8.27 |

| 4-Cl | ~8.2 |

| 4-CF₃ | ~7.7 |

| 4-NO₂ | ~7.2 |

| 3-NO₂ | ~7.1 |

| 2-F | 6.50 |

| 2-NO₂ | ~4.2 |

| Note: pKa values can vary slightly depending on the measurement conditions. Data compiled from multiple sources.[5][6][7][8] |

Impact on Cross-Coupling Reactions

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the electronic nature of the substituent on the phenylboronic acid plays a pivotal role in the transmetalation step. Generally, electron-donating groups enhance the nucleophilicity of the organic group being transferred from boron to palladium, often leading to faster reaction rates and higher yields.[9] Conversely, electron-withdrawing groups can slow down this step. However, with careful optimization of reaction conditions, including the choice of catalyst, ligand, and base, even electron-deficient phenylboronic acids can be highly effective coupling partners.[10]

The Workhorse of C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is arguably the most significant application of substituted phenylboronic acids.[11] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have made it a staple in both academic and industrial laboratories.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is crucial for troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (Ar-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product (Ar-R), regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Methoxyphenylboronic Acid with 4-Bromoanisole

This protocol provides a general procedure for the synthesis of a biaryl compound using a phenylboronic acid with an electron-donating group.

Materials:

-

4-Bromoanisole (1.0 mmol, 1.0 equiv)

-

4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add toluene and water to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4,4'-dimethoxybiphenyl.

The Challenge of Ortho-Substituents

While the Suzuki-Miyaura reaction is remarkably versatile, the use of ortho-substituted phenylboronic acids can present significant challenges due to steric hindrance.[11][12] The bulky ortho substituent can impede the approach of the boronic acid to the palladium center during the transmetalation step, leading to slower reaction rates and lower yields.

Strategies to Overcome Steric Hindrance:

-

Bulky, Electron-Rich Ligands: The use of specialized phosphine ligands, such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, can create a more reactive palladium catalyst that is better able to accommodate sterically demanding substrates.[13]

-

Stronger Bases: Employing stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can facilitate the formation of the more reactive boronate species.

-

Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for the sterically hindered transmetalation.

-

Microwave Irradiation: Microwave-assisted synthesis can often accelerate these challenging couplings.

Expanding the Scope: C-N and C-O Bond Formation via Chan-Lam Coupling

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using arylboronic acids.[14] This copper-catalyzed reaction is often complementary to the palladium-catalyzed Buchwald-Hartwig amination and can be performed under mild, aerobic conditions.[15]

Mechanism of the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is still a subject of some debate, but a plausible pathway involves the following steps:

-

Ligand Exchange: The copper(II) catalyst reacts with the amine or alcohol to form a copper-heteroatom complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the copper center.

-

Reductive Elimination: The aryl group and the heteroatom couple and are eliminated from the copper center, forming the desired product and a copper(0) species.

-

Reoxidation: The copper(0) is reoxidized to copper(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

Caption: A plausible catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocol: Chan-Lam Amination of Aniline with Phenylboronic Acid

This protocol outlines a general procedure for the N-arylation of an amine.

Materials:

-

Aniline (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.5 mmol, 1.5 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)

-

Pyridine (2.0 mmol, 2.0 equiv)

-

Dichloromethane (DCM, 5 mL)

-

Molecular sieves (4 Å, ~1 g)

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add copper(II) acetate and activated 4 Å molecular sieves.

-

Add DCM, followed by aniline, phenylboronic acid, and pyridine.

-

Stir the reaction mixture at room temperature, open to the atmosphere, for 24-48 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper salts and molecular sieves.

-

Wash the Celite® pad with DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diphenylamine.

Strategic Deployment: Phenylboronic Acids as Protecting Groups

The ability of phenylboronic acids to reversibly form cyclic esters with 1,2- and 1,3-diols makes them valuable protecting groups in organic synthesis.[16] This strategy is particularly useful in carbohydrate chemistry, where the selective protection of specific diol moieties is often required.

Protection of a Diol with Phenylboronic Acid

The formation of a phenylboronate ester is typically a straightforward process.

Experimental Protocol: Protection of Catechol

Materials:

-

Catechol (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.1 mmol, 1.1 equiv)

-

Toluene (10 mL)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add catechol, phenylboronic acid, and toluene.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting phenylboronate ester is often used in the next step without further purification.

Deprotection of Phenylboronate Esters

The cleavage of phenylboronate esters can be achieved under mild conditions, which is a significant advantage of this protecting group.

Experimental Protocol: Deprotection of a Phenylboronate Ester

Materials:

-

Phenylboronate ester (1.0 mmol, 1.0 equiv)

-

Diethanolamine (1.2 mmol, 1.2 equiv)

-

Diethyl ether (10 mL)

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the phenylboronate ester in diethyl ether.

-

Add diethanolamine to the solution and stir at room temperature. A precipitate of the diethanolamine boronate adduct will form.

-

Filter the precipitate and wash with cold diethyl ether.

-

Suspend the precipitate in diethyl ether and add 0.1 M HCl. Stir until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected diol.[17][18]

Phenylboronic Acids in Sensing and Diagnostics

The reversible interaction of phenylboronic acids with diols has been ingeniously exploited in the development of chemosensors, particularly for the detection of glucose.[10][19] This has significant implications for the management of diabetes.

Mechanism of Glucose Sensing

Phenylboronic acid-based glucose sensors often employ a fluorescent reporter molecule. In the absence of glucose, the boronic acid may interact with a quencher or be in a non-fluorescent state. Upon binding to glucose, a conformational change or a change in the electronic properties of the fluorophore occurs, leading to a measurable change in fluorescence intensity or wavelength.[20][21]

Caption: A simplified schematic of a fluorescent glucose sensor based on phenylboronic acid.

The Impact on Drug Discovery and Development

The unique properties of substituted phenylboronic acids have made them privileged scaffolds in medicinal chemistry.[1][3] The boronic acid moiety can act as a key pharmacophore, often by forming a reversible covalent bond with a serine residue in the active site of an enzyme.

Bortezomib (Velcade®): A Paradigm of Boronic Acid-Based Drugs

Bortezomib is a dipeptide boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[22] Its synthesis involves the coupling of a protected boronoleucine derivative with a phenylalanine-pyrazine carboxylic acid fragment. The boronic acid is crucial for its mechanism of action, forming a stable but reversible tetrahedral intermediate with the active site threonine of the proteasome.

Vaborbactam: A Next-Generation β-Lactamase Inhibitor

Vaborbactam is a cyclic boronic acid β-lactamase inhibitor that is used in combination with the carbapenem antibiotic meropenem.[2][23] It potently inhibits a range of serine β-lactamases, including the problematic Klebsiella pneumoniae carbapenemase (KPC). The cyclic boronate structure is key to its high affinity and specificity for these enzymes.

Conclusion and Future Outlook

Substituted phenylboronic acids have transitioned from being niche reagents to workhorses of modern organic synthesis. Their predictable reactivity, tunability, and broad applicability in C-C and C-heteroatom bond formation have solidified their place in the synthetic chemist's arsenal. The challenges that remain, such as the efficient coupling of sterically hindered substrates, continue to drive innovation in ligand design and catalyst development.

Looking ahead, the role of substituted phenylboronic acids in medicinal chemistry and chemical biology is set to expand further. The development of novel boronic acid-based drugs, advanced diagnostic tools, and sophisticated materials will undoubtedly continue to be a vibrant area of research. As our understanding of the nuanced reactivity of these versatile compounds deepens, so too will our ability to harness their power to address some of the most pressing challenges in science and medicine.

References

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link to a relevant review article on boronic acids in drug discovery]

- Design and discovery of boronic acid drugs. Eur J Med Chem. 2020 Jun 1;195:112270.

- Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. Molecules. 2021;26(10):2898.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020 Sep 10;25(18):4127.

- vaborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link to IUPHAR/BPS Guide to PHARMACOLOGY page for vaborbactam]

- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link to a research paper on sterically hindered Suzuki coupling]

- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.

- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Org. Chem. Front. 2014;1:544-547.

- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano. 2018;12(4):3457-3466.

- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link to a research paper on Suzuki coupling of hindered aryl chlorides]

- Phenylboronic Acid Derivatives as Validated Leads Active in Clinical Strains Overexpressing KPC-2: A Step against Bacterial Resistance. ChemMedChem. 2018 Apr 6;13(7):713-724.

- Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. J. Org. Chem. 2021, 86, 14, 9883–9897.

- VABORBACTAM - precisionFDA. [Link to precisionFDA page for vaborbactam]

- Synthesis of four isotopically labeled forms of a proteasome inhibitor, bortezomib. [Link to a paper on bortezomib synthesis]

- Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Org. Biomol. Chem. 2016,14, 11213-11223.

- On the Computational Determination of the pK a of Some Arylboronic Acids. Molecules. 2020;25(21):5034.

- Phenylboronic acid in targeted cancer therapy and diagnosis. Pharmacol. Rep. 2023; 75(4): 799–813.

- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Org. Lett. 2011, 13, 8, 1968–1971.

- Organoborane coupling reactions (Suzuki coupling). Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci. 2004 Dec; 80(8): 359–371.

- A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. J. Am. Chem. Soc. 2003, 125, 52, 16194–16195.

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. 2022;27(11):3541.

- Representation of the sensor mechanism. At low glucose concentrations... [Link to a diagram of a glucose sensor mechanism]

- Chan-Lam Coupling. [Link to a general overview of Chan-Lam coupling]

- A Method for the Deprotection of Alkylpinacolyl Boronate Esters. J. Org. Chem. 2011, 76, 12, 4824–4835.

- Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Sci Rep. 2022; 12: 21625.

- A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron Lett. 2009, 50, 43, 5847-5849.

- pK a values for boronic acids 1-7.

- Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers.

- Selected boronic acids and their pKa values. [Link to a research paper with a table of pKa values]

- Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. [Link to a research paper on Chan-Lam coupling]

- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. 2019;24(5):849.

- Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Pharmaceutics. 2023, 1, 1-21.

- Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors (Basel). 2023 Jun; 13(6): 625.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. 2018, 14, 2384–2393.

- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. J. Am. Chem. Soc. 2022, 144, 34, 15616–15624.

- CN103897028A - Synthesis method of bortezomib.

- Chan–Lam coupling. [Link to a Wikipedia article on Chan-Lam coupling]

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. J. Appl. Pharm. Sci., vol. 14, no. 02, pp. 001-013, Feb. 2024.

- Synthesis and Application of Boronic Acid Derivatives.

- WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture.

- Chan-Lam Coupling: Mechanism & Examples. [Link to a resource with Chan-Lam coupling examples]

- Synthetic applications and methodology development of Chan–Lam coupling: a review. Org. Biomol. Chem., 2021,19, 9368-9403.

- PROCESS FOR MAKING BORTEZOMIB AND THE INTERMEDIATES FOR THE PROCESS.

- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. Org. Lett. 2017, 19, 16, 4319–4322.

- Suzuki coupling of different chloropyridines with phenylboronic acids. [Link to a research paper on Suzuki coupling of chloropyridines]

- Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. [Link to a book chapter on Chan-Lam coupling]

- Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. J. Am. Chem. Soc. 2017, 139, 12, 4769–4779.

- ChemInform Abstract: Visible-Light-Mediated Chan-Lam Coupling Reactions of Aryl Boronic Acids and Aniline Derivatives. [Link to a research paper on visible-light Chan-Lam coupling]

- Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. Biomacromolecules 2020, 21, 10, 4012–4021.

- Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. Cambridge: Cambridge Open Engage; 2022.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]

- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 15. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. OPG [opg.optica.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. luxembourg-bio.com [luxembourg-bio.com]

- 23. vaborbactam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

(4-(1-Morpholinoethyl)phenyl)boronic acid: A Guide to Safe Handling, Storage, and Use

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1-Morpholinoethyl)phenyl)boronic acid is a substituted arylboronic acid, a class of compounds that has become indispensable in modern synthetic chemistry, particularly in the realm of drug discovery and development. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional precision.[1][2] The morpholinoethyl substituent imparts specific solubility and pharmacokinetic properties, making this reagent attractive for the synthesis of complex molecules destined for biological evaluation.

However, the very reactivity that makes boronic acids valuable also contributes to their inherent instability.[3][4] Researchers, particularly those new to handling these reagents, must appreciate that their successful application is contingent upon a thorough understanding of their specific safety, handling, and storage requirements. This guide moves beyond a simple recitation of procedural steps to provide the underlying scientific rationale for each recommendation, ensuring both the safety of the researcher and the integrity of the reagent.

Section 1: Hazard Identification and Safety Profile

Users must assume the compound is hazardous and handle it with appropriate care. The following GHS classifications, derived from analogous compounds, should be applied.[5][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Causality of Hazards: The boronic acid moiety can interact with biological nucleophiles, while the fine, powdered nature of the solid presents an inhalation risk. Skin and eye contact can lead to significant irritation.[7]

Emergency First Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Section 2: The Chemical Instability of Arylboronic Acids

The primary challenge in working with arylboronic acids is their susceptibility to degradation. Understanding these pathways is critical for preventing reagent decomposition, which can lead to failed reactions and irreproducible results.[9]

Key Degradation Pathways:

-

Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. It is often mediated by moisture, acid, or base and can be accelerated by heat.[4]

-

Oxidation: The boronic acid functional group is susceptible to oxidation, particularly in the presence of air or other oxidizing agents. This degradation pathway can be a significant issue, with some boronic acids exhibiting oxidative stability comparable to thiols, especially at physiological pH.[4][10]

-

Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride called a boroxine. While this process is often reversible upon exposure to water, it complicates accurate weighing and stoichiometry calculations, as the molecular weight changes.[4]

Caption: Recommended workflow for handling solid boronic acids.

Step-by-Step Protocol for Weighing:

-

Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: If possible, perform weighing in a glovebox or on a balance flushed with an inert gas like nitrogen or argon.

-

Dispensing: Open the container for the shortest time possible. Use a clean, dry spatula to quickly transfer the desired amount of solid to a pre-tared, dry vial.

-

Sealing: Tightly seal the source bottle immediately after dispensing. It is good practice to wrap the cap threads with parafilm for extra protection.

-

Purging: Backfill the headspace of the source bottle with an inert gas before returning it to storage.

-

Solution Preparation: If making a solution, add anhydrous solvent to the newly weighed vial under an inert atmosphere.

Section 4: Storage and Stability

The long-term viability of (4-(1-Morpholinoethyl)phenyl)boronic acid is entirely dependent on proper storage. The guiding principles are to protect it from water, oxygen, and heat. [11][12][13]

| Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | Store at 2-8°C. [5]Some suppliers recommend room temperature. [14]For long-term storage, refrigeration is preferred. | Reduces the rate of thermal decomposition and boroxine formation. [12] |

| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidative degradation by displacing atmospheric oxygen. [4] |

| Moisture | Store in a tightly sealed container in a dry environment (desiccator). | Prevents hydrolysis and moisture-mediated protodeboronation. [11][13] |

| Light | Protect from light by storing in an amber vial or in a dark location. | While boronic acids are generally stable to light, prolonged exposure can potentially catalyze degradation. [12] |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, and protic solvents. [15]| Prevents chemical reactions that would degrade the compound. |

Best Practice: Upon receiving the compound, it is advisable to aliquot it into smaller, single-use vials under an inert atmosphere. This practice avoids repeated opening and closing of the main stock bottle, which introduces atmospheric contaminants with each use.

Section 5: Emergency Procedures and Waste Disposal

Spill Management:

-

Minor Spills: For small amounts of solid, carefully sweep up the material, avoiding dust generation, and place it into a sealed container for disposal. [7]* Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. [7]Collect the spilled material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum) and place it in a labeled container for chemical waste.

Waste Disposal:

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Waste should be handled by a licensed professional waste disposal service. [7]

Conclusion

(4-(1-Morpholinoethyl)phenyl)boronic acid is a powerful reagent for advancing chemical synthesis and drug discovery projects. Its effective use is predicated on a respect for its chemical nature. By implementing the robust handling and storage protocols detailed in this guide—grounded in an understanding of the compound's inherent instabilities and potential hazards—researchers can ensure reagent integrity, achieve reproducible scientific outcomes, and maintain a safe laboratory environment.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?. Retrieved from [Link]

- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. In New Trends in Cross-Coupling: Theory and Applications (pp. 322-354). Royal Society of Chemistry.

- Butters, M., et al. (2010). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

U.S. Borax Inc. (n.d.). Borate handling and storage. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4347-4357.

-

Junsei Chemical Co., Ltd. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Seedion. (n.d.). (4-(1-Morpholinoethyl)phenyl)boronic acid. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Retrieved from [Link]

- Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

-

ChemUniverse. (n.d.). (4-(1-MORPHOLINOETHYL)PHENYL)BORONIC ACID HYDROCHLORIDE. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved from [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. laballey.com [laballey.com]

- 12. zzylchem.com [zzylchem.com]

- 13. borax.com [borax.com]

- 14. (4-(1-Morpholinoethyl)phenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 15. junsei.co.jp [junsei.co.jp]

Commercial suppliers of (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride

An In-depth Technical Guide to (4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(4-(1-Morpholinoethyl)phenyl)boronic acid hydrochloride is a specialized organoboron compound that has garnered significant interest within the pharmaceutical and biotechnology sectors. Its unique structural features, combining a phenylboronic acid moiety with a morpholinoethyl side chain, make it a highly valuable reagent in synthetic organic chemistry, particularly in the realm of drug discovery and development. Boronic acids and their derivatives are pivotal in the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's tolerance of a wide array of functional groups and its typically high yields have established it as a cornerstone of modern medicinal chemistry for the synthesis of complex molecular architectures.[1]